s55746
Overview
Description
Mechanism of Action
Target of Action
S55746, also known as BCL-201 or UNII-W93257I68I, is a novel orally active inhibitor that selectively targets the B-cell Lymphoma 2 (BCL-2) gene . The BCL-2 gene family encodes both pro-apoptotic and anti-apoptotic proteins that are key regulators of the apoptotic process .
Mode of Action
This compound interacts with its target by occupying the hydrophobic groove of the BCL-2 protein . Its selectivity profile demonstrates no significant binding to MCL-1, BFL-1 (BCL2A1/A1), and poor affinity for BCL-XL .
Biochemical Pathways
This compound affects the intrinsic apoptotic pathway regulated by the BCL-2 gene family . By inhibiting BCL-2, this compound induces apoptosis in tumor cells . This inhibition is BAX/BAK-dependent .
Pharmacokinetics
The pharmacokinetic properties of this compound contribute to its bioavailability and efficacy. It is orally bioavailable , which allows for easy administration. The influence of food intake on the pharmacokinetic profile of this compound has been assessed to optimize administration and ensure optimal food recommendations .
Result of Action
In a panel of hematological cell lines, this compound induces hallmarks of apoptosis, including externalization of phosphatidylserine, caspase-3 activation, and PARP cleavage . Ex vivo, this compound induces apoptosis in the low nanomolar range in primary Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma patient samples .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s efficacy can be affected by the presence of food, as it is taken orally
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-55746 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of S-55746 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: S-55746 primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving S-55746 include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from the reactions involving S-55746 depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
S-55746 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of BCL-2 and its effects on apoptosis. In biology, it serves as a valuable probe to investigate the role of BCL-2 in cell survival and death pathways .
In medicine, S-55746 has shown promising results in preclinical and clinical studies for the treatment of hematological malignancies. It has demonstrated the ability to induce apoptosis in cancer cells, thereby inhibiting tumor growth. Additionally, it is being explored for its potential use in combination therapies to enhance the efficacy of existing treatments .
In the industry, S-55746 is utilized in the development of new therapeutic agents and as a reference compound in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds: Several compounds share structural and functional similarities with S-55746, including ABT-199 (venetoclax), ABT-737, and navitoclax. These compounds also target the BCL-2 protein and have been investigated for their potential therapeutic applications in cancer treatment .
Uniqueness of S-55746: What sets S-55746 apart from other similar compounds is its high selectivity for BCL-2 and its oral bioavailability. This selectivity reduces the risk of off-target effects and enhances its therapeutic potential. Additionally, S-55746 has demonstrated robust anti-tumor activity in preclinical models, making it a promising candidate for further development .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-3-[6-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]-1,3-benzodioxol-5-yl]-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H42N4O6/c48-34-15-13-32(14-16-34)47(31-10-2-1-3-11-31)43(50)37-23-39(45-17-7-6-12-38(37)45)35-24-40-41(53-28-52-40)25-36(35)42(49)46-26-30-9-5-4-8-29(30)22-33(46)27-44-18-20-51-21-19-44/h1-5,8-11,13-16,23-25,33,48H,6-7,12,17-22,26-28H2/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXJULKGMXJVGI-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6CC5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=C(C=C2C3=CC4=C(C=C3C(=O)N5CC6=CC=CC=C6C[C@H]5CN7CCOCC7)OCO4)C(=O)N(C8=CC=CC=C8)C9=CC=C(C=C9)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H42N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
710.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1448584-12-0 | |
Record name | S-55746 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448584120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-55746 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W93257I68I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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